molecular formula C29H29N3O6S B12417926 Anti-Trypanosoma cruzi agent-3

Anti-Trypanosoma cruzi agent-3

Cat. No.: B12417926
M. Wt: 547.6 g/mol
InChI Key: SDILXMMGAIISCW-WQWAHSDSSA-N
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Description

Anti-Trypanosoma cruzi agent-3 is a compound specifically designed to combat Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This disease is a significant public health concern, particularly in Latin America, where it affects millions of people. The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Anti-Trypanosoma cruzi agent-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced anti-parasitic properties .

Scientific Research Applications

Anti-Trypanosoma cruzi agent-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anti-Trypanosoma cruzi agent-3 involves targeting specific molecular pathways within the Trypanosoma cruzi parasite. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to its death. Key molecular targets include enzymes involved in the parasite’s metabolic pathways, such as those responsible for ergosterol biosynthesis .

Comparison with Similar Compounds

Anti-Trypanosoma cruzi agent-3 is unique in its structure and mechanism of action compared to other anti-parasitic agents. Similar compounds include:

Compared to these compounds, this compound offers a different mode of action and potentially improved efficacy and safety profile .

Properties

Molecular Formula

C29H29N3O6S

Molecular Weight

547.6 g/mol

IUPAC Name

(5R)-5-[(1S)-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-(2-isothiocyanato-1-pyridin-3-ylethyl)-4-methoxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C29H29N3O6S/c1-33-22-7-6-19-20(26(22)34-2)14-36-27(19)25-24-17(11-23-28(29(24)35-3)38-16-37-23)8-10-32(25)21(13-31-15-39)18-5-4-9-30-12-18/h4-7,9,11-12,21,25,27H,8,10,13-14,16H2,1-3H3/t21?,25-,27+/m1/s1

InChI Key

SDILXMMGAIISCW-WQWAHSDSSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](OC2)[C@H]3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2)C3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC

Origin of Product

United States

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